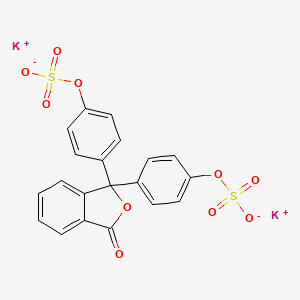

1(3H)-Isobenzofuranone, 3,3-bis(4-(sulfooxy)phenyl)-, dipotassium salt

Description

Discovery and Development of Isobenzofuranone Derivatives

The foundational discovery of isobenzofuranone derivatives traces back to the pioneering work of Adolf van Baeyer in 1871, who first observed the formation of phenolphthalein when heating phenol with phthalic anhydride in the presence of an acid. This seminal discovery established the fundamental chemical framework that would eventually lead to the development of more complex derivatives, including sulfonated variants. The isobenzofuranone core structure, characterized by its lactone ring system fused to a benzene ring, provided chemists with a versatile platform for molecular modification and functionalization.

The systematic exploration of isobenzofuranone derivatives expanded significantly throughout the twentieth century as researchers recognized the potential for structural modifications to yield compounds with enhanced properties. Natural product research has contributed substantially to this field, with numerous isobenzofuranone derivatives being isolated from various fungal sources, including Cephalosporium species, Epicoccum species, and Paraphoma radicina. These natural derivatives demonstrated potent antioxidant activities, with some compounds showing EC50 values as low as 5 μM in 1,1-diphenyl-2-picryhydrazyl radical-scavenging assays. The discovery of compounds such as 4,6-dihydroxy-5-methoxy-7-methylphthalide and 4,5,6-trihydroxy-7-methylphthalide from fungal sources provided important insights into the structural diversity possible within the isobenzofuranone family.

Research into phthalides, which encompass isobenzofuranone derivatives, has revealed their widespread distribution in nature, particularly within plant families such as Umbelliferae, with the first reports appearing at the end of the nineteenth century when they were identified as odor constituents of celery essential oil. The structural classification of these compounds into monomeric and dimeric phthalides has facilitated systematic study and development of synthetic analogues. Modern analytical techniques, including advanced nuclear magnetic resonance spectroscopy and mass spectrometry, have accelerated the identification and characterization of new isobenzofuranone derivatives, leading to the development of increasingly sophisticated compounds like the dipotassium salt variant under consideration.

Historical Applications of Sulfonated Phthalein Compounds

The development of sulfonated phthalein compounds represents a significant milestone in analytical chemistry, with phenolsulfonphthalein emerging as the first widely recognized member of this class. Leonard Rowntree and John Geraghty developed the phenolsulfonphthalein test in 1910, marking the beginning of systematic application of sulfonated phthalein compounds in clinical diagnostics. This test, designed to estimate overall blood flow through the kidney, was based on the principle that phenolsulfonphthalein is excreted almost entirely in the urine, making it an ideal marker for renal function assessment.

The phenolsulfonphthalein test represented a revolutionary advancement in medical diagnostics during an era when chemical determinations were generally unavailable, and assessment of renal function was essentially limited to examination of urine for protein and sediment. The test gained popularity as one of the first tests that depended on the urinary excretion of a foreign dye, evolving from earlier attempts using indigo carmine or methylene blue. The high urine excretion and lack of toxicity of phenolsulfonphthalein became apparent during its development, leading to its widespread adoption in clinical practice for nearly a century.

The structural characteristics of sulfonated phthalein compounds, particularly their ability to exist in different ionic forms depending on solution conditions, made them particularly valuable for analytical applications. Phenolsulfonphthalein, for example, exists as different colored species across varying solution conditions, with the sulfate group carrying a negative charge and the ketone group potentially carrying an additional proton under acidic conditions. This pH-dependent color change behavior, ranging from yellow at low concentrations to red at higher concentrations, established the foundation for developing more sophisticated sulfonated derivatives.

The recognition that sulfonated phthalein compounds could provide both structural stability and enhanced water solubility compared to their non-sulfonated counterparts led to systematic exploration of various sulfonation patterns. The development of compounds like 1(3H)-Isobenzofuranone, 3,3-bis(4-(sulfooxy)phenyl)-, dipotassium salt represents the culmination of this research trajectory, incorporating multiple sulfonate groups to achieve enhanced analytical performance and improved handling characteristics in aqueous systems.

Evolution of Phenolphthalein Derivatives in Analytical Chemistry

The evolution of phenolphthalein derivatives in analytical chemistry demonstrates a systematic progression from simple indicator compounds to sophisticated analytical reagents with precisely tailored properties. The original phenolphthalein, characterized by its distinctive color change from colorless in acidic solutions to pink in basic solutions, established the foundation for developing more specialized derivatives. This compound belongs to the class of dyes known as phthalein dyes and exhibits its characteristic behavior due to the ability to lose hydrogen ions in solution, with the nonionized phenolphthalein molecule being colorless and the double deprotonated phenolphthalein ion appearing fuchsia.

The development of phenolphthalein disodium salt marked an important advancement in creating water-soluble variants of the original compound. This disodium salt, with the molecular formula C20H12Na2O4 and molecular weight of 362.3 grams per mole, demonstrated enhanced solubility properties while maintaining the essential indicator characteristics of the parent compound. The compound exhibits a dark purple to dark brown appearance in powder form and shows a transition from colorless at solution conditions around 8.0 to pink at conditions around 10.0, with a maximum absorption wavelength at 553 nanometers.

Advanced structural modifications led to the development of tetrabromo derivatives, such as 3,3-bis(p-hydroxyphenyl)isobenzofuran-1(3H)-one tetrabromo derivative disodium salt, which incorporates halogen substitution to modify the electronic properties of the core structure. This compound, with a molecular weight of 677.9 grams per mole, represents the systematic approach to modifying phenolphthalein derivatives through strategic substitution patterns to achieve specific analytical performance characteristics.

The progression toward sulfonated derivatives represents the most recent advancement in this evolutionary pathway. The incorporation of sulfonate groups, as exemplified in this compound, provides enhanced water solubility, improved ionic character, and potentially superior analytical performance compared to earlier generations of phenolphthalein derivatives. The molecular formula C20H13K3O11S2 indicates the presence of two sulfonate groups, which significantly alter the compound's chemical behavior and analytical utility compared to the original phenolphthalein structure.

Significance in Chemical Research Paradigms

The development of this compound exemplifies several important paradigms in modern chemical research, particularly the systematic approach to molecular design and the integration of structural modification strategies to achieve enhanced functionality. This compound represents the convergence of historical knowledge about phthalein chemistry with contemporary understanding of structure-activity relationships and the requirements for advanced analytical applications.

The compound's significance extends beyond its immediate analytical applications to encompass broader principles of chemical design and development. The systematic incorporation of sulfonate functionalities demonstrates the application of rational drug design principles to analytical chemistry, where specific molecular features are introduced to achieve predetermined performance characteristics. The dipotassium salt formation indicates careful consideration of counterion selection to optimize solubility, stability, and handling properties, reflecting modern approaches to pharmaceutical and analytical compound development.

The research paradigm exemplified by this compound emphasizes the importance of systematic structural modification in achieving enhanced performance. The progression from simple phenolphthalein through various salt forms and brominated derivatives to the current sulfonated variant demonstrates how incremental structural changes can lead to compounds with significantly improved properties. This approach reflects contemporary chemical research methodologies that emphasize rational design based on understanding of structure-function relationships rather than purely empirical approaches.

The compound also represents the integration of multiple chemical disciplines, including organic synthesis, analytical chemistry, and materials science. The successful development of such complex derivatives requires expertise in synthetic methodology for introducing sulfonate groups, analytical techniques for characterization and quality control, and applications knowledge for optimizing performance in intended uses. This interdisciplinary approach has become increasingly important in modern chemical research, where complex problems require integration of knowledge from multiple specialties.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C20H13K3O11S2 | |

| Molecular Weight | 610.74 g/mol | |

| CAS Number | 52322-16-4 | |

| European Community Number | 257-849-7 | |

| DSSTox Substance ID | DTXSID30890875 |

Properties

IUPAC Name |

dipotassium;[4-[3-oxo-1-(4-sulfonatooxyphenyl)-2-benzofuran-1-yl]phenyl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O10S2.2K/c21-19-17-3-1-2-4-18(17)20(28-19,13-5-9-15(10-6-13)29-31(22,23)24)14-7-11-16(12-8-14)30-32(25,26)27;;/h1-12H,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJZHEUVHGMOFRC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)OS(=O)(=O)[O-])C4=CC=C(C=C4)OS(=O)(=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12K2O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30890875 | |

| Record name | Dipotassium (3-oxo-1,3-dihydro-2-benzofuran-1,1-diyl)dibenzene-4,1-diyl disulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30890875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

554.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52322-16-4 | |

| Record name | 1(3H)-Isobenzofuranone, 3,3-bis(4-(sulfooxy)phenyl)-, potassium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052322164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1(3H)-Isobenzofuranone, 3,3-bis[4-(sulfooxy)phenyl]-, potassium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipotassium (3-oxo-1,3-dihydro-2-benzofuran-1,1-diyl)dibenzene-4,1-diyl disulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30890875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipotassium 1-oxo-3H-isobenzofuran-3,3-diylbis(p-phenylene) bis(sulphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.573 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of the Parent Compound

The synthesis of the parent 3,3-bis(3,4-dihydroxyphenyl)-1(3H)-isobenzofuranone typically involves condensation reactions between appropriate phenolic precursors and phthalide or phthalimide derivatives. Established methods include:

- Multi-step synthesis involving phthalide intermediates.

- Use of phenolic compounds bearing hydroxyl groups at 3,4-positions.

- Control of regioselectivity to ensure substitution at the 3-position of isobenzofuranone.

These methods provide the dihydroxy-substituted isobenzofuranone that serves as the substrate for sulfonation.

Sulfonation to Introduce Sulfooxy Groups

The key step to obtain 1(3H)-Isobenzofuranone, 3,3-bis(4-(sulfooxy)phenyl)- involves sulfonation of the phenolic hydroxyl groups to form sulfooxy (-OSO3H) substituents. Typical conditions include:

- Treatment of the dihydroxy compound with chlorosulfonic acid or sulfur trioxide complexes.

- Reaction under controlled temperature to avoid over-sulfonation or degradation.

- Use of dipotassium salts to neutralize sulfonic acid groups and stabilize the compound.

This step converts the phenolic hydroxyls into sulfooxy groups, yielding the dipotassium salt form for improved solubility and stability.

Alternative Synthetic Routes for Isobenzofuranone Derivatives

Recent patent literature describes improved methods for related isobenzofuranone derivatives, which may be adapted for sulfooxy derivatives:

- Two-step process starting from N-substituted-4-nitro-phthalimide treated with sodium phenoxide to form phenoxy-phthalimide intermediates.

- Subsequent reduction using zinc or other metals in the presence of base to form lactone products with regioselectivity.

- Avoidance of multi-step diazotization and heavy metal waste generation.

- Use of iron, tin, or combinations thereof as alternative reducing agents.

Although these methods focus on phenoxy derivatives, the principles of regioselective substitution and reduction could be applied to synthesize sulfooxy-substituted isobenzofuranones with improved efficiency and environmental profile.

Summary of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|---|

| 1 | Condensation | Phenolic precursors + phthalide derivatives | Formation of 3,3-bis(3,4-dihydroxyphenyl)-1(3H)-isobenzofuranone | Regioselective substitution at 3-position |

| 2 | Sulfonation | Chlorosulfonic acid or SO3 complexes | Introduction of sulfooxy groups (-OSO3H) | Controlled temperature to prevent degradation |

| 3 | Neutralization/ Salt Formation | Potassium salts (K2CO3 or KOH) | Formation of dipotassium salt | Enhances solubility and stability |

| 4 | Optional Reduction (Alternative routes) | Zinc or iron powder reduction | Lactone formation with regioselectivity | Alternative to multi-step diazotization |

Research Findings and Observations

- The sulfonation step is critical for introducing the sulfooxy groups, which significantly alter the compound's physicochemical properties such as solubility and ionic character.

- The dipotassium salt form is favored for its stability and ease of handling in aqueous media.

- Alternative synthetic routes employing metal-mediated reductions (e.g., zinc, iron) provide environmentally friendlier options compared to traditional multi-step syntheses involving diazotization and heavy metal reagents.

- The regioselectivity during reduction and substitution is essential to avoid isomeric mixtures, which complicate purification and reduce yield.

- Patent literature indicates ongoing efforts to streamline the synthesis of isobenzofuranone derivatives, which could be adapted to optimize the preparation of sulfooxy-substituted dipotassium salts.

Chemical Reactions Analysis

1(3H)-Isobenzofuranone, 3,3-bis(4-(sulfooxy)phenyl)-, dipotassium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The sulfooxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1(3H)-Isobenzofuranone, 3,3-bis(4-(sulfooxy)phenyl)-, dipotassium salt is a chemical compound with the molecular formula C20H13K3O11S2 and a molecular weight of 610.74 . It is also known under other names such as dipotassium;[4-[3-oxo-1-(4-sulfonatooxyphenyl)-2-benzofuran-1-yl]phenyl] sulfate or Potassium (3-oxo-1,3-dihydroisobenzofuran-1,1-diyl)bis(4,1-phenylene) bis(sulfate) . This compound belongs to the benzofuranone class, featuring a benzene ring fused to a furanone structure, with two potassium ions associated with the sulfonate groups.

Note: The search results provided limited information regarding specific applications of "this compound." Therefore, the following information includes potential applications based on the properties and related compounds.

Potential Applications

- Chemical Synthesis: 1(3H)-Isobenzofuranone derivatives are involved in various chemical reactions, which are significant for developing new derivatives with tailored properties for specific applications.

- Antiplatelet Activity: Some 3-substituted-1(3H)-isobenzofuranones have been synthesized and evaluated for antiplatelet activities . Evaluation of these compounds in vitro showed that the levels of antiplatelet activity were displayed as l-isomer >dl-isomer>d-isomer .

- Use as a Disodium Salt: 1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxy-2-methyl-5-(1-methylethyl)phenyl)-, disodium salt, also known as Thymolphthalein disodium salt, is another derivative of isobenzofuranone .

Properties

The presence of potassium ions in this compound enhances its solubility in polar solvents and may facilitate interactions with biological targets.

General Information on Isobenzofuranones

Mechanism of Action

The mechanism of action of 1(3H)-Isobenzofuranone, 3,3-bis(4-(sulfooxy)phenyl)-, dipotassium salt involves its interaction with specific molecular targets. The sulfooxy groups can participate in various chemical interactions, including hydrogen bonding and ionic interactions, which can influence the compound’s reactivity and biological activity. The pathways involved depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Sulfation vs. Phosphorylation: Sulfated groups (target compound) offer stronger acidity and hydrogen-bonding capacity than phosphonooxy analogs, influencing protein binding and metabolic stability.

- Counterion Impact : Potassium salts enhance solubility but may reduce cell membrane permeability compared to neutral analogs like JVPH3.

- Biological Targets : Chlorophenyl/hydroxyl derivatives (JVPH3) target parasitic enzymes, while alkyl/halogenated analogs act on mammalian cells (e.g., platelets, neurons).

Biological Activity

1(3H)-Isobenzofuranone, 3,3-bis(4-(sulfooxy)phenyl)-, dipotassium salt is a compound that has garnered interest due to its potential biological activities. This article reviews its biological properties, focusing on antioxidant and antidepressant activities, as well as its effects on platelet aggregation.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

- Chemical Formula : CHKOS

- Molecular Weight : 404.56 g/mol

This compound features two sulfooxy groups attached to a bis(isobenzofuranone) core, which is critical for its biological activity.

Antioxidant Activity

A study evaluated various derivatives of isobenzofuran-1(3H)-one for their antioxidant capabilities. The compound demonstrated significant antioxidant activity with an IC value indicating its effectiveness compared to standard antioxidants like ascorbic acid. The following table summarizes the antioxidant activities of selected derivatives:

| Entry No. | Compound | Antioxidant Activity (IC, µg/mL) |

|---|---|---|

| 1 | 28a | 14.38 ± 0.09 |

| 2 | 28b | 8.88 ± 0.12 |

| 3 | 28c | 6.33 ± 0.08 |

These results suggest that modifications to the isobenzofuranone structure can enhance antioxidant properties, making it a promising candidate for further development in therapeutic applications .

Antidepressant Activity

Recent research has focused on the antidepressant potential of isobenzofuranone derivatives. One study synthesized several novel compounds and tested their serotonin reuptake inhibition in vitro. Notably, compound 10a exhibited superior inhibitory effects and was further evaluated in a chronic restraint stress model in mice. The findings indicated that compound 10a significantly improved depression-like behaviors by increasing serotonin levels in the brain and promoting recovery from neuronal damage .

The biological activities of this compound are attributed to its ability to modulate various biochemical pathways:

- Antioxidant Mechanism : The presence of sulfooxy groups enhances electron donation capabilities, allowing the compound to neutralize free radicals effectively.

- Antidepressant Mechanism : The inhibition of serotonin reuptake suggests that these compounds may interact with neurotransmitter systems, potentially influencing mood regulation and synaptic plasticity.

Case Studies

- Platelet Aggregation Inhibition : A study reported that certain derivatives of isobenzofuranone inhibited platelet aggregation induced by arachidonic acid and collagen, indicating potential cardiovascular benefits . The IC values for these activities were significantly lower than those of standard antiplatelet agents.

- Neuroprotective Effects : In animal models, compounds derived from isobenzofuranone showed promise in protecting against stress-induced neuronal damage by enhancing neurotrophic factor expression such as BDNF (Brain-Derived Neurotrophic Factor), which plays a crucial role in neuronal survival and growth .

Q & A

Q. What synthetic methodologies are recommended for preparing 1(3H)-Isobenzofuranone derivatives with sulfonate groups, and how is purity validated?

Methodological Answer: Synthesis typically involves sulfonation of phenolic precursors followed by neutralization with potassium hydroxide. For example, a patented route for analogous isobenzofuranones (e.g., 5-phenoxy derivatives) uses regioselective etherification and sulfonation under controlled pH (4.6–6.8) to avoid side reactions . Purity validation employs HPLC with buffered mobile phases (e.g., sodium acetate/sodium 1-octanesulfonate at pH 4.6) and UV detection, as described in pharmacopeial protocols . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) cross-reference spectral libraries (e.g., NIST or EPA/NIH databases) confirm structural integrity .

Q. How do the sulfonate groups in this compound influence its solubility and stability in aqueous buffers?

Methodological Answer: The dipotassium salt form enhances aqueous solubility due to ionic dissociation of sulfonate groups. Stability studies should assess hydrolysis under varying pH (4–9) and temperature (25–60°C). For instance, analogs like tetrabromophenolphthalein disodium salt (CAS 1301-21-9) show pH-dependent stability, with degradation monitored via ion chromatography or spectrophotometry . Buffer systems mimicking physiological conditions (e.g., phosphate-buffered saline) are recommended for bioactivity assays to maintain compound integrity .

Q. What is the hypothesized mechanism of action for this compound’s reported neuroprotective effects?

Methodological Answer: Evidence suggests the compound reduces lipid peroxidation by scavenging reactive oxygen species (ROS), similar to 3-butyl-6-fluoro/bromo-isobenzofuranone derivatives. In vitro models (e.g., primary neurons or PC12 cells) treated with H₂O₂ or glutamate can quantify ROS inhibition via fluorometric assays (e.g., DCFH-DA) and thiobarbituric acid-reactive substances (TBARS) for lipid peroxidation . Dose-response curves (0.1–100 µM) are critical to identify non-cytotoxic effective concentrations .

Advanced Research Questions

Q. How can researchers resolve contradictions in neuroprotective efficacy across different neuronal cell models?

Methodological Answer: Discrepancies may arise from cell-type-specific redox homeostasis (e.g., PC12 vs. primary cortical neurons). Standardize assays using identical ROS induction protocols (e.g., 200 µM H₂O₂ for 24 hours) and include positive controls (e.g., Trolox). Transcriptomic profiling (RNA-seq) of antioxidant genes (e.g., SOD1, CAT) and parallel in vivo models (e.g., zebrafish or rodent oxidative stress models) validate mechanistic consistency .

Q. What computational strategies predict the impact of structural modifications on bioactivity?

Methodological Answer: Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) of sulfooxy substituents to correlate with radical scavenging capacity. Molecular docking against ROS-related targets (e.g., NADPH oxidase) identifies critical binding motifs. Comparative studies with analogs (e.g., 3-butyl-7-hydroxy derivatives, CAS 649763-01-9) validate predictions experimentally .

Q. How can synthetic byproducts or stereoisomers interfere with biological assays, and how are they controlled?

Methodological Answer: Byproducts (e.g., desulfo derivatives) may arise during synthesis. High-resolution LC-MS/MS (Q-TOF) with orthogonal separation (e.g., HILIC chromatography) detects impurities. Chiral HPLC resolves stereoisomers (e.g., (3R)-configured analogs) that may exhibit divergent bioactivity . Bioassay results should include purity thresholds (>95%) and impurity profiling in supplementary data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.